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molecular formula C8H8ClNO2 B1523605 Methyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 220040-48-2

Methyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No. B1523605
M. Wt: 185.61 g/mol
InChI Key: GJPCYWXDNLDHAT-UHFFFAOYSA-N
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Patent
US06107297

Procedure details

To a solution of the product from step (i) (2.75 g) in ethyl acetate (10 ml) was added 1M ethereal HCl (10 ml). The mixture was stirred for 10 minutes and the precipitate filtered off. This was dissolved in thionyl chloride (20 ml) at 0° C. After 2 hours the mixture was warmed to room temperature. Diethyl ether (100 ml) was added and the precipitate filtered off and used directly in the next step. Yield 1.3 g.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=1.[ClH:13]>C(OCC)(=O)C>[Cl:13][CH2:2][C:3]1[N:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in thionyl chloride (20 ml) at 0° C
ADDITION
Type
ADDITION
Details
Diethyl ether (100 ml) was added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClCC1=CC=CC(=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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